molecular formula C21H28N4O2 B11977731 N'-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide CAS No. 303082-94-2

N'-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide

Katalognummer: B11977731
CAS-Nummer: 303082-94-2
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: WNGJJMVBDDCERU-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzylidene group linked to a diethylamino group and an ethoxyanilino group, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(Diethylamino)benzaldehyde with hydrazine hydrate to form the benzylidene intermediate.

    Coupling with Ethoxyaniline: The intermediate is then reacted with 4-ethoxyaniline under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and anilino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(4-(Dimethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide
  • N’-(4-(Diethylamino)benzylidene)-2-(4-methoxyanilino)acetohydrazide

Uniqueness

N’-(4-(Diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

303082-94-2

Molekularformel

C21H28N4O2

Molekulargewicht

368.5 g/mol

IUPAC-Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(4-ethoxyanilino)acetamide

InChI

InChI=1S/C21H28N4O2/c1-4-25(5-2)19-11-7-17(8-12-19)15-23-24-21(26)16-22-18-9-13-20(14-10-18)27-6-3/h7-15,22H,4-6,16H2,1-3H3,(H,24,26)/b23-15+

InChI-Schlüssel

WNGJJMVBDDCERU-HZHRSRAPSA-N

Isomerische SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)OCC

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.